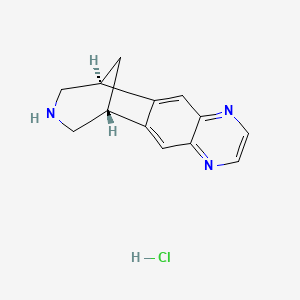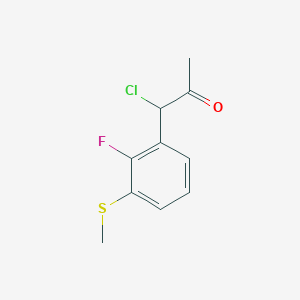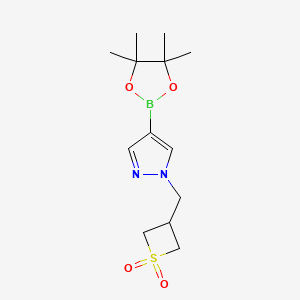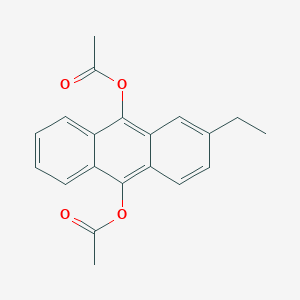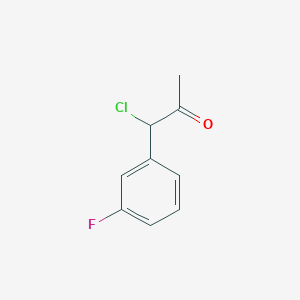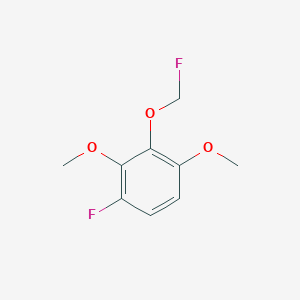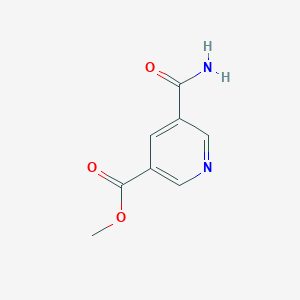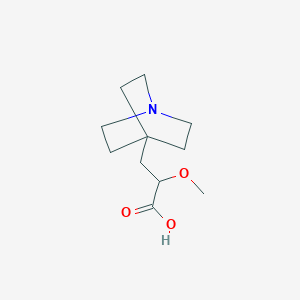
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid is a chemical compound with the molecular formula C10H17NO3 It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a methoxy group and a propanoic acid moiety
Preparation Methods
The synthesis of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid typically involves the reaction of quinuclidine with appropriate reagents to introduce the methoxy and propanoic acid groups. One common synthetic route involves the alkylation of quinuclidine with a methoxy-substituted alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and propanoic acid groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can be compared with other quinuclidine derivatives, such as:
3-(quinuclidin-4-yl)propanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-3-(piperidin-4-yl)propanoic acid: Similar structure but with a piperidine ring instead of quinuclidine, which may result in different pharmacological properties.
2-Methoxy-3-(morpholin-4-yl)propanoic acid: Contains a morpholine ring, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the quinuclidine backbone, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-15-9(10(13)14)8-11-2-5-12(6-3-11)7-4-11/h9H,2-8H2,1H3,(H,13,14) |
InChI Key |
PBUIAFQUDPXCBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC12CCN(CC1)CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


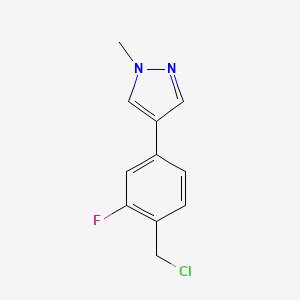

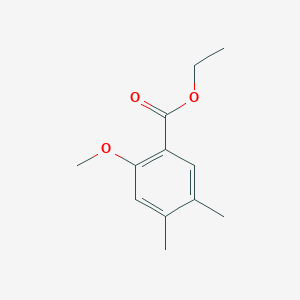
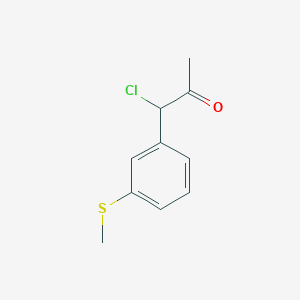
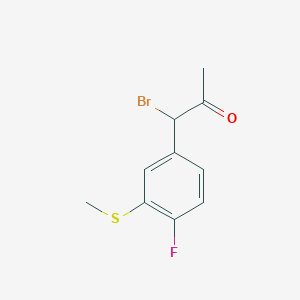

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
